molecular formula C21H21BrN2O2 B4990037 1-[3-(4-Bromophenyl)-8-methoxy-2H,3H,3AH,4H,5H-benzo[G]indazol-2-YL]propan-1-one

1-[3-(4-Bromophenyl)-8-methoxy-2H,3H,3AH,4H,5H-benzo[G]indazol-2-YL]propan-1-one

Cat. No.: B4990037
M. Wt: 413.3 g/mol
InChI Key: NFJOKOXIFQRDMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(4-Bromophenyl)-8-methoxy-2H,3H,3AH,4H,5H-benzo[G]indazol-2-YL]propan-1-one is a complex organic compound that belongs to the class of indazole derivatives. Indazole is a heterocyclic aromatic organic compound with a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. This compound is of significant interest due to its potential biological and pharmacological activities .

Preparation Methods

The synthesis of 1-[3-(4-Bromophenyl)-8-methoxy-2H,3H,3AH,4H,5H-benzo[G]indazol-2-YL]propan-1-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-[3-(4-Bromophenyl)-8-methoxy-2H,3H,3AH,4H,5H-benzo[G]indazol-2-YL]propan-1-one can undergo various chemical reactions, including:

Scientific Research Applications

1-[3-(4-Bromophenyl)-8-methoxy-2H,3H,3AH,4H,5H-benzo[G]indazol-2-YL]propan-1-one has various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[3-(4-Bromophenyl)-8-methoxy-2H,3H,3AH,4H,5H-benzo[G]indazol-2-YL]propan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, leading to the modulation of various biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

1-[3-(4-Bromophenyl)-8-methoxy-2H,3H,3AH,4H,5H-benzo[G]indazol-2-YL]propan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities.

Properties

IUPAC Name

1-[3-(4-bromophenyl)-8-methoxy-3,3a,4,5-tetrahydrobenzo[g]indazol-2-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrN2O2/c1-3-19(25)24-21(14-4-8-15(22)9-5-14)17-11-7-13-6-10-16(26-2)12-18(13)20(17)23-24/h4-6,8-10,12,17,21H,3,7,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFJOKOXIFQRDMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(C2CCC3=C(C2=N1)C=C(C=C3)OC)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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